5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazine core. Key substituents include:
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXAPXZMIUAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through a condensation reaction between a thiourea derivative and a halogenated ketone.
Cyclization to form the thiazolo[4,5-d]pyridazinone core: This step involves the cyclization of the intermediate product with a suitable reagent such as hydrazine or its derivatives.
Introduction of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction using a fluorobenzyl halide.
Addition of the thiophenyl group: This step involves the use of a thiophenyl derivative in a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit significant anticancer properties. These compounds often act by interfering with cellular signaling pathways involved in cancer progression. For instance, studies have shown that derivatives of thiazolo[4,5-d]pyridazine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
-
Antimicrobial Properties
- The thiazole and pyridazine moieties are associated with antimicrobial activity. Compounds similar to 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have demonstrated effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
- Anti-inflammatory Effects
Synthesis and Modification
The synthesis of 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance its pharmacological properties. Understanding these synthetic routes is crucial for optimizing production and developing derivatives with improved efficacy .
Case Studies
- Synthesis and Evaluation of Anticancer Activity
-
Structure-Activity Relationship (SAR) Studies
- Research focusing on the SAR of thiazolo[4,5-d]pyridazine derivatives highlighted the importance of substituent groups on the aromatic rings. Variations in fluorine substitution were shown to modulate biological activity significantly, suggesting that fine-tuning these structural elements could lead to more potent compounds .
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents and properties of the target compound with analogs:
Key Observations :
- R2 Substitution: Methyl (target) vs. pyrrolidinyl (10a) or amino (). Methyl groups reduce polarity, while amino groups enhance solubility but may decrease metabolic stability .
- R7 Substitution : Thiophen-2-yl (target) vs. phenyl (10a). Thiophene’s sulfur atom may improve binding to metalloenzymes or aromatic receptors .
Biological Activity
5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolo[4,5-d]pyridazin class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, analgesic, and anti-inflammatory properties, supported by data from various studies.
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H10F N3S |
| Molecular Weight | 251.30 g/mol |
| Boiling Point | 364.4 °C |
| Density | 1.281 g/cm³ |
| Flash Point | 129.9 °C |
Antimicrobial Activity
Research indicates that thiazolo[4,5-d]pyridazin derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 μM .
Table: Antimicrobial Activity Comparison
| Compound | MIC (μM) |
|---|---|
| 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | 0.21 |
| Reference Drug (Ciprofloxacin) | 0.25 |
Analgesic and Anti-inflammatory Activity
The compound has also been evaluated for its analgesic and anti-inflammatory effects. In vivo studies using models such as the acetic acid-induced writhing test and the hot plate test showed that it significantly reduced pain responses compared to control groups. The analgesic effect was attributed to the compound's ability to inhibit specific pathways involved in pain signaling .
Table: Analgesic Activity Results
| Test Model | Control Response (%) | Compound Response (%) |
|---|---|---|
| Acetic Acid Induced Writhing | 80 | 45 |
| Hot Plate Test | 60 | 30 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Molecular docking studies suggest that it binds effectively to bacterial enzymes such as MurD and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively . The binding energies observed indicate a strong affinity for these targets, surpassing that of established antibiotics.
Case Studies
Several case studies have been conducted on similar thiazolo[4,5-d]pyridazin compounds that provide insight into their therapeutic potential:
- Study on Cytotoxicity : A series of thiazolopyridine derivatives were screened for cytotoxicity against HaCat and Balb/c 3T3 cells using MTT assays. The results indicated that compounds similar to our target exhibited promising cytotoxic profiles without significant toxicity at lower concentrations .
- In Silico Assessments : In silico evaluations of drug-like properties revealed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics for the compound, suggesting its viability as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example, analogous thiazolo-pyridazinone derivatives are synthesized via acylation of a core structure with fluorinated benzyl halides under basic conditions. Key factors include:
- Temperature control (e.g., reflux in ethanol, ~78°C) to prevent side reactions.
- Solvent selection (e.g., DMF, THF) to stabilize intermediates .
- Catalyst use (e.g., triethylamine) to enhance reaction efficiency. Yields often range from 40–65%, depending on purification methods like recrystallization (e.g., DMF-EtOH mixtures) .
Q. What spectroscopic techniques are recommended for structural characterization?
Use a combination of:
- ¹H/¹³C/¹⁹F NMR : Identify fluorine environments (δ ~-110 to -120 ppm) and thiophene/benzyl proton signals (δ 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and thiazole ring vibrations .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Receptor binding studies (e.g., GABAₐ or serotonin receptors) via radioligand displacement .
- Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can synthetic pathways be optimized for scalability and purity?
Employ Design of Experiments (DoE) to systematically vary parameters:
Q. How should researchers resolve contradictions in reported biological activity data?
Conduct a meta-analysis with strict inclusion criteria:
- Compare assay conditions (e.g., pH, temperature).
- Validate compound purity across studies (e.g., via orthogonal LC-MS methods).
- Replicate experiments under controlled parameters (e.g., standardized cell lines) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., GABA receptors). Validate with free energy calculations (MM-PBSA/GBSA) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to design a study investigating environmental stability and degradation?
Follow ISO 16264 protocols for hydrolytic stability:
- Expose the compound to pH 3–9 buffers at 25°C/40°C.
- Monitor degradation via HPLC-MS/MS and identify products using QTOF-MS .
- Assess ecotoxicity using Daphnia magna or algae models .
Methodological Guidance
Recommended storage conditions for long-term stability:
- Store in amber vials under inert gas (N₂/Ar) at -20°C .
- Use stability-indicating assays (e.g., HPLC with photodiode array detection) every 6 months .
Q. How to validate synthetic intermediates?
- Intermediate trapping : Use quenching agents (e.g., MeOH) to isolate reactive species.
- In-situ monitoring : Employ ReactIR or LC-MS to track reaction progress .
Strategies for structure-activity relationship (SAR) studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
